(1-(1-aminopropan-2-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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Description
“Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride” is a synthetic intermediate with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 . It’s also known as N-[(1S)-2-Amino-1-methylethyl]-carbamic acid methyl ester hydrochloride .
Synthesis Analysis
The synthesis of “Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride” involves several steps . Initially, a suspension of (S)-1,2-diaminopropane dihydrochloride is stirred with potassium carbonate and filtered. The filtrate is then cooled and benzyl chloroformate is added dropwise. After stirring, triethylamine is added and the mixture is cooled again. Methyl chloroformate is added slowly and the mixture is stirred overnight. The mixture is then poured into water and the resulting aqueous slurry is filtered to collect the solids .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride” are not fully detailed in the sources I found .Properties
IUPAC Name |
[1-(1-aminopropan-2-yl)triazol-4-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.ClH/c1-5(2-7)10-3-6(4-11)8-9-10;/h3,5,11H,2,4,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNQVRPNSYJDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=C(N=N1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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